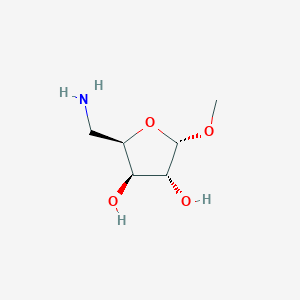
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol: 2-amino-5-methoxytetrahydrofuran-3,4-diol , is a fascinating compound with a complex structure. Let’s break it down:
-
Chirality: : The compound contains four asymmetric carbon atoms (2R, 3R, 4R, and 5S), making it chiral. This means it exists in different enantiomeric forms.
-
Functional Groups
Aminomethyl Group: The amino group (NH₂) is attached to the second carbon atom.
Methoxy Group: The methoxy group (OCH₃) is attached to the fifth carbon atom.
Tetrahydrofuran Ring: The compound features a tetrahydrofuran ring, which consists of four carbon atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes:
Enantiospecific Synthesis: Researchers have achieved enantiospecific syntheses of this compound from D-glucuronolactone.
Reaction Conditions:
- Specific reaction conditions depend on the synthetic route chosen. These may involve protecting groups, stereoselective reductions, and cyclization reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthesis likely involves efficient and scalable methods.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The hydroxyl groups can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents:
Hydrogenation Catalysts: Used for reduction.
Oxidizing Agents: Employed for oxidation.
Acidic or Basic Conditions: Facilitate cyclization reactions.
Major Products:
- Reduction of the carbonyl group yields the corresponding diol.
- Oxidation may lead to various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemical Biology: Used as a building block in synthetic chemistry.
Industry: May find applications in materials science or drug development.
Wirkmechanismus
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of amino, methoxy, and tetrahydrofuran moieties sets it apart.
Similar Compounds: Explore related compounds like tetrahydrofuran derivatives and amino sugars.
Eigenschaften
Molekularformel |
C6H13NO4 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
ODOKPZPCULYXKR-MOJAZDJTSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
Kanonische SMILES |
COC1C(C(C(O1)CN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


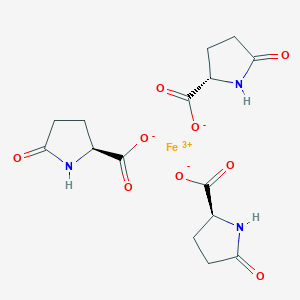

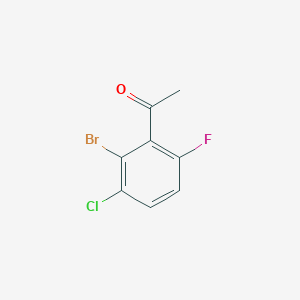
![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
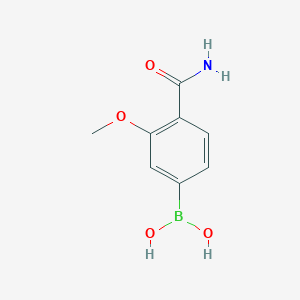
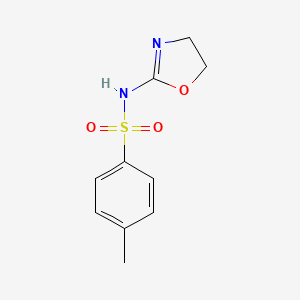
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
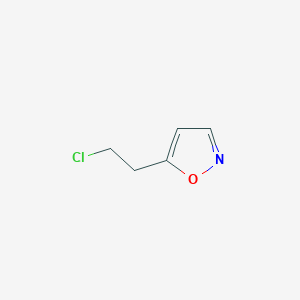
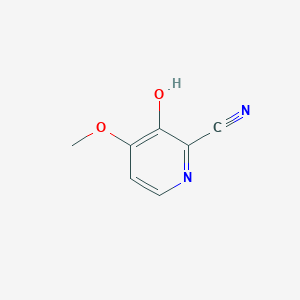
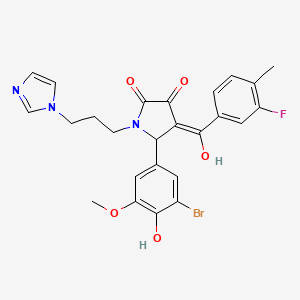
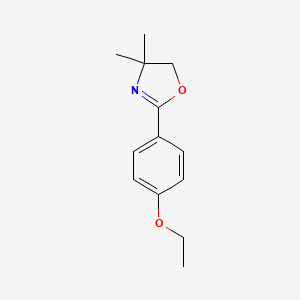
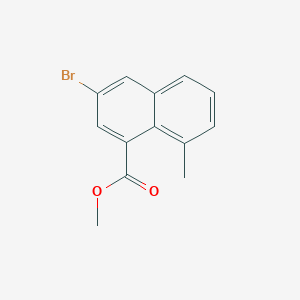
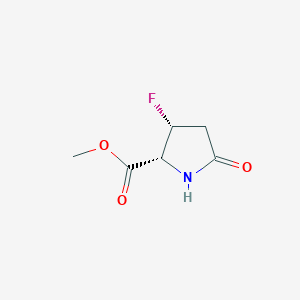
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
